1-Oxo-2,5-diphenyl-1lambda~5~-pyrazine
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Overview
Description
1-Oxo-2,5-diphenyl-1lambda~5~-pyrazine is a heterocyclic compound that features a pyrazine ring substituted with phenyl groups at the 2 and 5 positions and an oxo group at the 1 position. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 1-Oxo-2,5-diphenyl-1lambda~5~-pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzaldehyde with malonic acid in the presence of a catalyst such as piperidine can yield intermediates that, upon further reaction with suitable reagents, form the desired pyrazine derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-Oxo-2,5-diphenyl-1lambda~5~-pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of more complex oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties and reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxo-2,5-diphenyl-1lambda~5~-pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-Oxo-2,5-diphenyl-1lambda~5~-pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. As a kinase inhibitor, it interferes with signaling pathways that regulate cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-Oxo-2,5-diphenyl-1lambda~5~-pyrazine can be compared with other similar compounds, such as:
Pyrrolopyrazines: These derivatives have a similar pyrazine ring structure and are known for their kinase inhibitory and antiviral activities.
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: This compound shares the oxo group and phenyl substitution but differs in its overall ring structure and specific applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
34046-78-1 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-oxido-2,5-diphenylpyrazin-1-ium |
InChI |
InChI=1S/C16H12N2O/c19-18-12-15(13-7-3-1-4-8-13)17-11-16(18)14-9-5-2-6-10-14/h1-12H |
InChI Key |
MWBXECRDKZIGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=[N+]2[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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